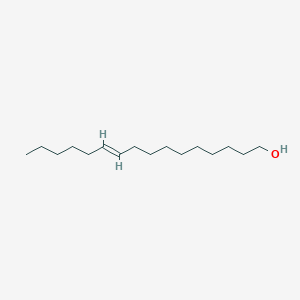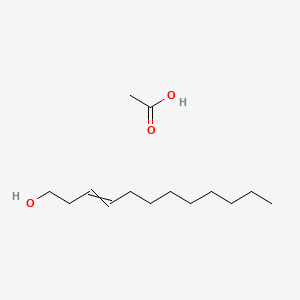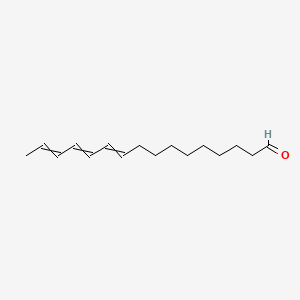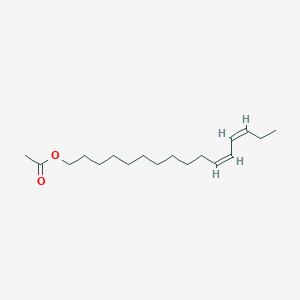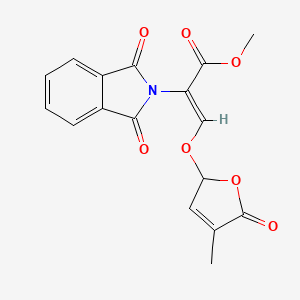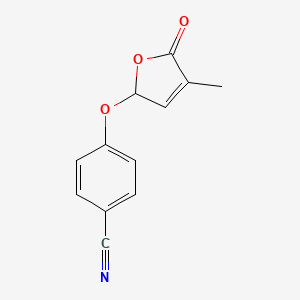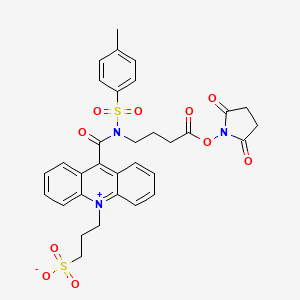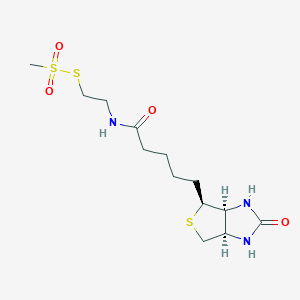
Nourseothricin Sulfate
Overview
Description
Nourseothricin sulfate is a broad-spectrum antibiotic produced by Streptomyces variants . It inhibits protein synthesis by inducing miscoding . It is effective against a broad spectrum of viruses, bacteria, and other unicellular or complex organisms .
Synthesis Analysis
Nourseothricin is a mixture of streptothricin D and F (>85%), and streptothricin E and C (<15%) . Its structure is rooted in the streptothricin molecular structure composed of a carbamulated D-glucosamine sugar, a streptolidine lactam, and a B-lysine homopolymer .
Molecular Structure Analysis
The structure of nourseothricin has three moieties :
The β-lysine homopolymer chain differs in the number of β-lysine residues from one to seven, giving rise to the different types of streptothricin from A-F and X .
Chemical Reactions Analysis
Nourseothricin inhibits protein synthesis by interfering with the mRNA translocation step, causing the misreading of the RNA molecule . It is an aminoglycoside antibiotic . The mechanism of action for aminoglycoside antibiotics involves a two-step process .
Physical And Chemical Properties Analysis
Nourseothricin is characterized by the high stability of its crystalline salts (10 years at 4°C, 2 years at 20°C), its very good solubility in water, and its relatively low oral toxicity . It has a wide range of antibiotic effects against gram-negative and gram-positive bacteria as well as against mycobacteria, mycoplasms, protozoa, certain DNA and RNA viruses, and plants .
Scientific Research Applications
Nourseothricin Sulfate: A Comprehensive Analysis of Scientific Research Applications
Yeast Molecular Biology: Nourseothricin Sulfate is particularly valuable in yeast molecular biology as a selection marker. It does not affect yeast growth rates, which is advantageous over some auxotrophic markers. This makes it suitable for use in industrial or wild yeast strains that lack nutritional markers for selection .
Genetic Modification Selection Antibiotic: It serves as a dominant selection antibiotic for genetically modified organisms, including bacteria, yeasts, fungi, protozoa, and plants. This broad range of applications highlights its versatility in genetic engineering .
3. Mechanism of Action in Protein Synthesis Inhibition Nourseothricin Sulfate inhibits protein synthesis by interfering with the mRNA translocation step during translation, leading to misreading of RNA molecules and hindering peptide chain synthesis .
Bacterial Resistance Studies: The compound is used to study bacterial resistance mechanisms, as it binds to the ribosomal subunit of bacteria, providing insights into antibiotic resistance development .
Molecular Genetics Tool: In molecular genetics, Nourseothricin Sulfate’s antibiotic effect through inhibition of protein biosynthesis and induction of miscoding is a significant area of study. The resistance to Nourseothricin conferred by specific marker genes is also a key research focus .
Plant Biotechnology: As a selection antibiotic in plant biotechnology, Nourseothricin Sulfate facilitates the selection of genetically modified plants, aiding in the development of crops with desired traits .
Mechanism of Action
Target of Action
Nourseothricin Sulfate, an aminoglycoside antibiotic, primarily targets the ribosome in both prokaryotic and eukaryotic cells . The ribosome plays a crucial role in protein synthesis, making it an effective target for antibiotics like Nourseothricin Sulfate.
Mode of Action
Nourseothricin Sulfate inhibits protein synthesis by interfering with the mRNA translocation step, causing the misreading of the RNA molecule . This interference is a two-step process. Initially, a self-promoted uptake involves the displacement of divalent cations such as magnesium and calcium from outer and inner membranes. Without these cations, the outer and inner membranes become more permeable, elevating the antibiotic uptake . After crossing both membrane barriers, the antibiotic enters the cytoplasm and targets the ribosome. In the second step, Nourseothricin Sulfate binds to the A-site on the 16S RNA of the 30S bacterial ribosome, hindering the normal translation process, which leads to mistranslated proteins in the cytoplasm .
Biochemical Pathways
The primary biochemical pathway affected by Nourseothricin Sulfate is protein synthesis. By causing the misreading of RNA molecules, it disrupts the normal translation process, leading to the production of abnormal proteins . The accumulation of these abnormal proteins accelerates cell death .
Result of Action
The primary result of Nourseothricin Sulfate’s action is the inhibition of protein synthesis, leading to the production of abnormal proteins . This accumulation of abnormal proteins disrupts cellular function and accelerates cell death .
Action Environment
Nourseothricin Sulfate is known for its high stability and solubility in water . It retains >90% activity after one week under cultivation conditions . This suggests that it is relatively resistant to environmental changes, which could influence its action, efficacy, and stability.
Safety and Hazards
Nourseothricin sulfate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Recent studies have shown renewed interest in Nourseothricin due to the rise of antibiotic-resistant bacterial infections . It has been found to be highly active against contemporary multidrug-resistant pathogens . Therefore, it may offer a new way to fight difficult-to-treat and potentially lethal infections .
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N8O8.H2O4S/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4)/t7-,8+,9+,11+,12-,13+,14-,15-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVWKDBCMFLRQW-TWRCRAKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N8O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96736-11-7 | |
| Record name | Nourseothricin, sulfate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096736117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nourseothricin sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






